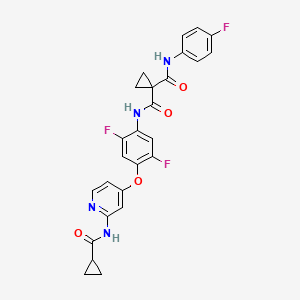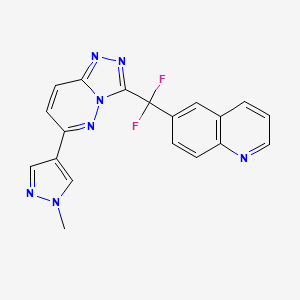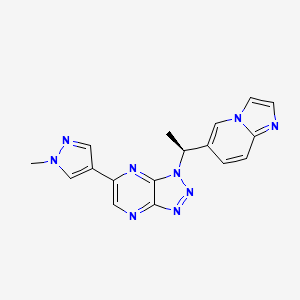
瘦素(人源)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Obestatin is a hormone that is produced in specialized epithelial cells of the stomach and small intestine of several animals including humans . It was originally identified as an anorectic peptide, but its effect on food intake remains controversial .
Synthesis Analysis
Obestatin is encoded by the same gene that encodes ghrelin, a peptide hormone. The mRNA produced from the GHRL gene has four exons. Five products of similar structure and function arise: the first is the 117-amino acid preproghrelin. It is cleaved to produce proghrelin which is cleaved to produce a 28-amino acid ghrelin (unacylated) and C-ghrelin (acylated). Obestatin is presumed to be cleaved from C-ghrelin .
Molecular Structure Analysis
The obestatin structure was determined by NMR. The length of the polypeptide was found to be 24 residues with a secondary structure 29% helical. Specifically, 2 helices and 7 residues are formed .
Chemical Reactions Analysis
Obestatin upregulates GLP-1R expression and increases beta-cell survival, and the effect of obestatin on islet survival can be blocked by GLP-1R antagonists .
Physical And Chemical Properties Analysis
Obestatin is a 23-amino acid peptide hormone encoded by the ghrelin gene . Its molecular weight is 2546.86 and its molecular formula is C116H176N32O33 .
科学研究应用
Regulation of Food and Water Intake
Obestatin has been reported to inhibit food and water intake . This suggests that obestatin could potentially be used in the treatment of disorders related to food and water intake, such as obesity and dehydration.
Body Weight Regulation
Obestatin also plays a role in body weight regulation . It inhibits body weight gain, which could make it a potential therapeutic agent for weight management and obesity treatment.
Gastrointestinal Motility
Obestatin affects gastrointestinal motility . This could have implications for the treatment of gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis.
Inflammation and Insulin Secretion
Obestatin has complex functions in inflammation and insulin secretion . This suggests that it could be used in the treatment of inflammatory diseases and diabetes.
Cardiovascular Function
Obestatin is involved in blood pressure regulation and exerts beneficial effects on endothelial function . Experimental studies indicate that it may also promote cardioprotective actions against, for example, ischemia–reperfusion injury .
Metabolism Regulation
Obestatin has been reported to enhance adipogenesis and improve lipid metabolism . It also up-regulates genes associated with beta cell regeneration, insulin production, and adipogenesis . This suggests that obestatin could potentially be used in the treatment of metabolic disorders, such as diabetes and dyslipidemia.
安全和危害
未来方向
Obestatin can be purposed as a peptide intervention to prevent skeletal muscle wasting and induce myogenesis . It has been shown that obestatin works through a receptor called GPR39, a ghrelin and motilin family receptor and transduces signals in skeletal muscle similar to that of ghrelin . This suggests that obestatin could be further exploited and addressed to bring obestatin as a clinical intervention towards preventing skeletal muscle atrophy and sarcopenia .
作用机制
- The primary targets of obestatin are not fully determined, but it appears to function as part of a complex gut-brain network. It signals the brain about satiety or hunger, contrasting with ghrelin’s hyperphagic effects .
- Its interaction with targets likely involves receptors in peripheral tissues and possibly at the central level. However, the exact mechanisms remain under discussion .
Target of Action
Mode of Action
属性
IUPAC Name |
4-[[1-[[2-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[2-[[1-[2-[[4-amino-2-[(2-amino-3-phenylpropanoyl)amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQOGPZNKNSCJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H176N32O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2546.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Beyond its role in adipocyte metabolism, are there other areas where obestatin's function is being investigated?
A2: Yes, research indicates a potential connection between maternal obesity and altered obestatin levels in human milk []. While human milk is recognized for its nutritional and immunological benefits for infants, maternal obesity appears to influence the concentration of various immunological factors within it, including obestatin []. Further research is crucial to understand the implications of these alterations on infant health and development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid](/img/structure/B612268.png)

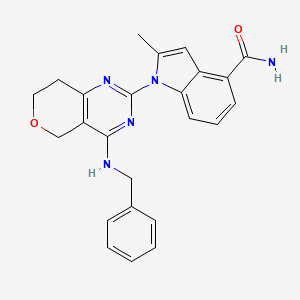
![Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester](/img/structure/B612274.png)
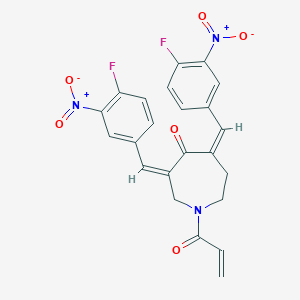

![Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-](/img/structure/B612279.png)
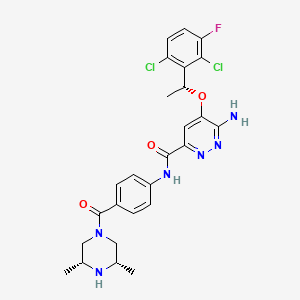
![3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B612283.png)
